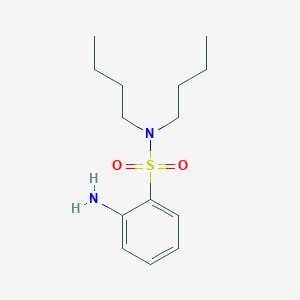

2-amino-N,N-dibutylbenzenesulfonamide

Description

2-Amino-N,N-dibutylbenzenesulfonamide is a benzenesulfonamide derivative featuring a sulfonamide functional group (-SO₂NH-) with two n-butyl substituents on the nitrogen atom and an amino (-NH₂) group at the ortho (2-) position of the aromatic ring. Applications may span industrial chemistry (e.g., surfactants, polymer additives) and pharmaceutical research, where sulfonamides are historically significant as antimicrobial agents and enzyme inhibitors.

Properties

IUPAC Name |

2-amino-N,N-dibutylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-10-8-7-9-13(14)15/h7-10H,3-6,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSKRCCFJHIKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,N-dibutylbenzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonic acid with dibutylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like thionyl chloride to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed:

Oxidation: 2-Nitro-N,N-dibutylbenzenesulfonamide.

Reduction: this compound (reduced form).

Substitution: 2-Bromo-N,N-dibutylbenzenesulfonamide.

Scientific Research Applications

2-Amino-N,N-dibutylbenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme inhibition, particularly in the context of carbonic anhydrase inhibitors.

Medicine: Its derivatives are being explored for potential anticancer and antimicrobial properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N,N-dibutylbenzenesulfonamide exerts its effects depends on its specific application. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can be useful in treating conditions like glaucoma and altitude sickness.

Molecular Targets and Pathways:

Carbonic Anhydrase: Inhibition of this enzyme affects the regulation of pH and fluid balance in the body.

Other Enzymes: Potential interactions with other enzymes may lead to diverse biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Estimated logP using fragment-based methods (e.g., XLogP3).

Key Findings

Lipophilicity and Solubility: The dibutyl substituents in the target compound confer significantly higher lipophilicity compared to the cyclohexyl-methyl analog () or ethyl-nitro derivative (). This property may enhance membrane permeability but reduce aqueous solubility, limiting applications requiring polar environments. The nitro group in N-ethyl-2-nitrobenzenesulfonamide increases acidity, making it more reactive in acidic conditions compared to amino-substituted sulfonamides .

The electron-donating amino group in the target compound stabilizes the sulfonamide moiety, contrasting with the electron-withdrawing nitro group in ’s derivative.

Benzamides like 2-amino-N,3-dimethylbenzamide () prioritize hydrogen bonding via the amide group, favoring drug-receptor interactions over the sulfonamide’s bulkier profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.